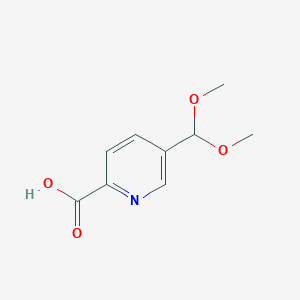
5-(Dimethoxymethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
A method was developed for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids for potential antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006). Similarly, a study demonstrated the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a central skeleton for macrocyclic antibiotics, showcasing the versatility of pyridine derivatives in complex organic syntheses (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Intermolecular Interactions
Research into intermolecular hydrogen bonding highlighted the formation of a dimer between a 2,2-dimethylbutynoic acid with a pyridone terminus and its self-complement, demonstrating the role of pyridine derivatives in molecular recognition (Wash, Maverick, Chiefari, & Lightner, 1997). Additionally, studies on acid–amide and acid–pyridine hydrogen-bonding motifs in carboxylic acid-pyridine compounds provided insights into competing supramolecular synthons, relevant for crystal engineering and molecular design (Long, Zhou, Parkin, & Li, 2014).
Novel Materials and Catalysis
The synthesis and application of carbon-supported polyindole-5-carboxylic acid covalently bonded with a pyridine-2,4-diamine copper complex showcased the potential of pyridine derivatives as non-precious oxygen reduction catalysts (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014). This research indicates the significance of functionalized pyridine carboxylic acids in developing advanced materials for electrochemical applications.
Safety and Hazards
properties
IUPAC Name |
5-(dimethoxymethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-9(14-2)6-3-4-7(8(11)12)10-5-6/h3-5,9H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVAWYDAIGRWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=C(C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)
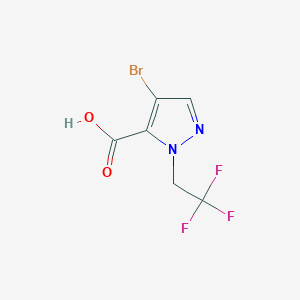
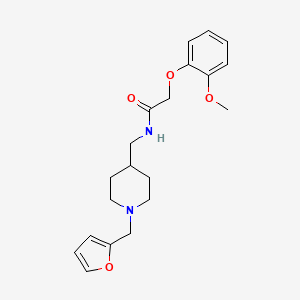
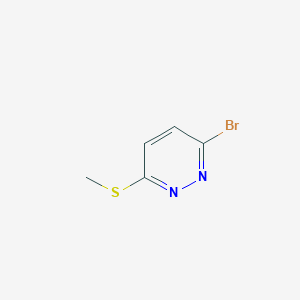
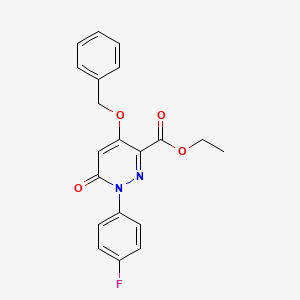
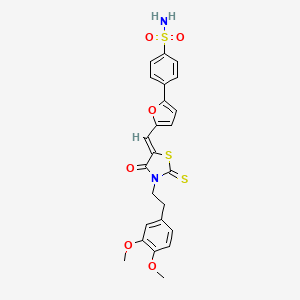

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2861577.png)
![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)
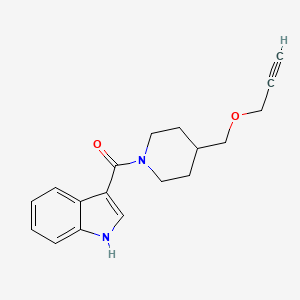
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)
![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)